2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine
CAS No.: 2548991-82-6
Cat. No.: VC11832558
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548991-82-6 |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-5-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C19H21N5OS/c1-13-11-20-19(21-12-13)24-9-7-14(8-10-24)17-22-23-18(26-17)15-5-3-4-6-16(15)25-2/h3-6,11-12,14H,7-10H2,1-2H3 |
| Standard InChI Key | VOSXEUPEDQLOMD-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC |
| Canonical SMILES | CC1=CN=C(N=C1)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC |
Introduction
Structural Analysis
The compound includes several key structural elements:
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Piperidine Ring: This is a six-membered ring containing one nitrogen atom, which is commonly found in many biologically active compounds.
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Thiadiazole Moiety: Thiadiazoles are known for their electron-withdrawing properties, which can influence the reactivity and biological activity of the compound.
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Pyrimidine Ring: Pyrimidines are fundamental components of nucleic acids and have been explored for various therapeutic applications.
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2-Methoxyphenyl Group: This group contributes to the lipophilicity of the compound, potentially enhancing its ability to interact with biological membranes.
Synthesis and Chemical Reactivity
While specific synthesis pathways for 2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine are not detailed, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as nucleophilic substitutions and electrophilic additions, taking advantage of the electron-withdrawing nature of the thiadiazole ring.
Biological Activity and Potential Applications
Compounds containing thiadiazole and pyrimidine rings have been studied for their antimicrobial, antiviral, and anticancer properties. The presence of a piperidine ring may also suggest potential applications in the central nervous system or as part of therapeutic agents targeting specific receptors.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide | C₂₆H₂₃N₃O₂S | Thiadiazole and diphenylpropanamide moieties |
| 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate | C₁₇H₁₄N₂O₄S·0.5H₂O | Thiadiazole with methoxyphenyl groups |
| N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide | C₁₆H₁₆N₅O₂S₂ | Thiadiazole with triazole and acetamide functionalities |
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